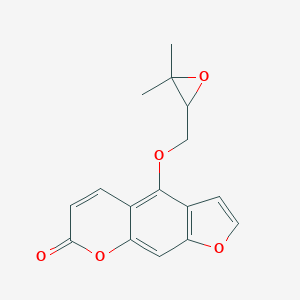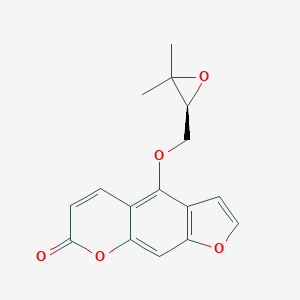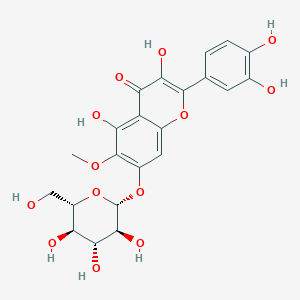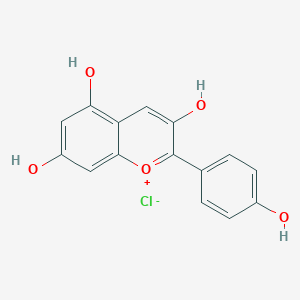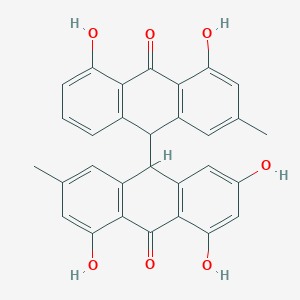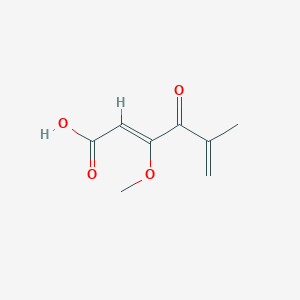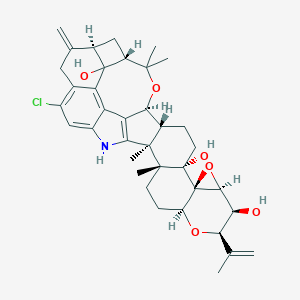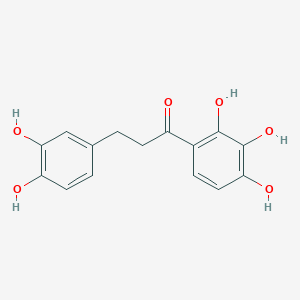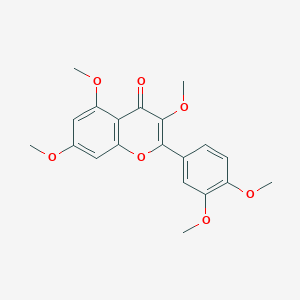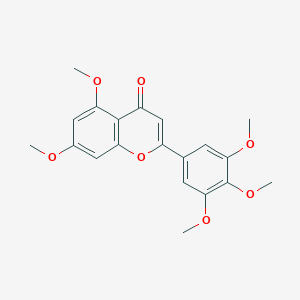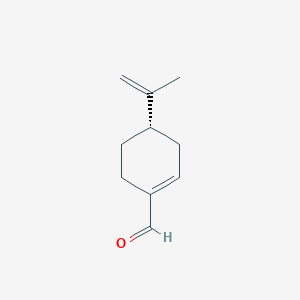
松属素
描述
5-Hydroxy-7-methoxyflavanone is a naturally occurring flavonoid found in various plants, including fingerroot (Boesenbergia rotunda) and propolis. It is known for its extensive pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C16H14O4 and a molecular weight of 270.28 daltons .
科学研究应用
5-Hydroxy-7-methoxyflavanone has a wide range of scientific research applications:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes, including adipogenesis and apoptosis
Medicine: Investigated for its potential in treating diseases such as cancer, obesity, and inflammation
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用机制
Target of Action
Pinostrobin, a natural flavonoid, has been found to interact with several targets in the body. It reduces the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs . It also interacts with the Swe1 kinase, a cell-cycle regulatory protein kinase . Furthermore, it has been found to regulate miR-181b-5p, which triggers ataxia-telangiectasia mutated kinase (ATM), resulting in cellular apoptosis .
Mode of Action
Pinostrobin exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it inhibits the catalytic activity of PCSK9 . It also suppresses the Ca2+ signal-dependent growth arrest in yeast by inhibiting the Swe1-mediated G2 cell-cycle regulation . In addition, it reduces the level of miR-181b-5p, triggering ATM and leading to cellular apoptosis .
Biochemical Pathways
Pinostrobin affects several biochemical pathways. It modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) . It also inhibits the AHR/CYP1A1 pathway, increasing prostaglandin E2 (PGE2) levels . Furthermore, it regulates the Ca2+ signaling pathway, inhibiting the contraction of intestinal smooth muscle .
Result of Action
Pinostrobin has a wide range of pharmacological activities. It has antioxidant and anti-inflammatory effects, protecting against organ injury . It also has antitumor effects, reducing cell viability and inducing apoptosis in acute leukemia cells . Additionally, it has anti-adipogenic effects, hindering the differentiation of pre-adipocytes into mature adipocytes .
Action Environment
The action of pinostrobin can be influenced by environmental factors. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of pinostrobin.
生化分析
Biochemical Properties
Pinostrobin interacts with various enzymes and proteins. It has been observed to form oxime and hydrazone with retention of the γ-pyrone ring . The structures of these modified pinostrobin derivatives were established using PMR, 13 C NMR, mass spectrometry, and X-ray analysis .
Cellular Effects
Pinostrobin has extensive antioxidant and anti-inflammatory effects, which can protect against organ injury caused by many factors . It also influences cell function by regulating Ca2+ signaling .
Molecular Mechanism
At the molecular level, pinostrobin exerts its effects through various binding interactions with biomolecules. It inhibits the contraction of intestinal smooth muscle by regulating Ca2+ signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, pinostrobin has shown high hepatoprotective activity
Dosage Effects in Animal Models
The effects of pinostrobin vary with different dosages in animal models
Metabolic Pathways
Pinostrobin is involved in various metabolic pathways. It undergoes hydroxylation, demethylation, glucuronidation, and sulfation in rats . A small amount of pinostrobin in its parent form is excreted through the urine, feces, and bile, indicating that it is mainly metabolized in vivo .
Transport and Distribution
Pinostrobin is transported and distributed within cells and tissues . The large apparent volume of distribution implies that pinostrobin preferentially binds to tissues and preferably remains within the body .
准备方法
Synthetic Routes and Reaction Conditions
5-Hydroxy-7-methoxyflavanone can be synthesized through several methods. One common approach involves the reaction of a starting material with prenyl bromide in the presence of anhydrous potassium carbonate (K2CO3) . Another method includes sodium hydroxide degeneration, adsorption and desorption of polyamide resins, and alcohol crystallization to obtain high-purity pinostrobin .
Industrial Production Methods
Industrial production of pinostrobin often involves the extraction from natural sources such as the leaves of Carya cathayensis. The process includes steps like sodium hydroxide degeneration, adsorption and desorption of polyamide resins, and alcohol crystallization .
化学反应分析
Types of Reactions
5-Hydroxy-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: 5-Hydroxy-7-methoxyflavanone can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: 5-Hydroxy-7-methoxyflavanone can undergo substitution reactions, such as ethylation and allylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as prenyl bromide and anhydrous potassium carbonate are used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of pinostrobin.
Substitution: Products like 5-allyloxy-7-methoxyflavanone and 6-allyl-7-methoxyflavanone.
相似化合物的比较
5-Hydroxy-7-methoxyflavanone is often compared with other flavonoids such as:
Pinocembrin: Similar in structure but differs in its biological activities.
5-Hydroxy-7-methoxyflavanone Chalcone: A structurally related compound with distinct anti-adipogenic activity
Similar Compounds
- Pinocembrin
- 5-Hydroxy-7-methoxyflavanone Chalcone
- Pandurantin A
5-Hydroxy-7-methoxyflavanone stands out due to its unique combination of pharmacological activities and its potential for therapeutic applications .
属性
CAS 编号 |
480-37-5 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |
InChI 键 |
ORJDDOBAOGKRJV-CQSZACIVSA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
手性 SMILES |
COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |
规范 SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Key on ui other cas no. |
480-37-5 |
Pictograms |
Irritant |
同义词 |
5-Hydroxy-7-methoxyflavanone; Pinocembrin-7-methyl ether; 7-Methoxy-5-hydroxyflavanone; Pinocembrin-7-methyl ether |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



